TG100435: A Multi-Targeted Tyrosine Kinase Inhibitor for Preclinical Research
TG100435: A Multi-Targeted Tyrosine Kinase Inhibitor for Preclinical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
TG100435 is a potent, orally active, multi-targeted tyrosine kinase inhibitor that has garnered interest in preclinical cancer research. This document provides a comprehensive technical overview of TG100435, including its mechanism of action, key molecular targets, and detailed protocols for its characterization. As a Senior Application Scientist, this guide is intended to equip researchers with the foundational knowledge and practical methodologies to effectively utilize TG100435 in their investigations of oncogenic signaling pathways.
Introduction: The Rationale for Multi-Targeted Kinase Inhibition
The complexity and redundancy of cellular signaling pathways present significant challenges in the development of effective cancer therapies. While single-targeted agents have shown success, tumors often develop resistance through the activation of alternative signaling cascades. Multi-targeted tyrosine kinase inhibitors (TKIs) offer a promising strategy to overcome this by simultaneously blocking several key nodes within the oncogenic network. TG100435 exemplifies this approach by potently inhibiting multiple members of the Src family of kinases, as well as other critical tyrosine kinases implicated in tumor growth and survival.[1]
Mechanism of Action and Primary Molecular Targets
TG100435 exerts its biological effects through competitive inhibition of ATP binding to the catalytic domain of several tyrosine kinases.
Primary Kinase Targets of TG100435
Biochemical assays have demonstrated that TG100435 potently inhibits a specific constellation of non-receptor tyrosine kinases. The primary targets and their corresponding inhibition constants (Ki) are summarized in the table below.
| Kinase Target | Inhibition Constant (Ki) (nM) | Key Cellular Functions |
| Src | 13 - 64 | Cell growth, proliferation, survival, migration, and angiogenesis |
| Lyn | 13 - 64 | B-cell receptor signaling, mast cell activation |
| Abl | 13 - 64 | Cell differentiation, division, adhesion, and stress response |
| Yes | 13 - 64 | Regulation of cell growth and differentiation |
| Lck | 13 - 64 | T-cell receptor signaling and T-cell development |
| EphB4 | 13 - 64 | Cell migration, adhesion, and axon guidance |
Table 1: Primary molecular targets of TG100435 and their respective inhibition constants.[1][2]
The Active Metabolite: TG100855
A crucial aspect of TG100435's in vivo activity is its metabolism to TG100855, an N-oxide metabolite.[3] This metabolite is significantly more potent than the parent compound, with an inhibitory activity that is 2 to 9 times greater.[3] This metabolic conversion, mediated primarily by flavin-containing monooxygenases, should be a key consideration in the design and interpretation of in vivo studies.[3]
Core Signaling Pathways Modulated by TG100435
By targeting the aforementioned kinases, TG100435 can disrupt several critical cancer-associated signaling pathways. The following diagram illustrates the central role of Src family kinases and Abl in downstream signaling cascades.
Cell Viability Assay
This protocol describes the use of a colorimetric assay (MTT) to assess the effect of TG100435 on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
TG100435 stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of TG100435 in complete culture medium. Include a vehicle control (DMSO). The final DMSO concentration should be ≤0.5%.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) value from the dose-response curve.
Western Blot Analysis of Phosphoprotein Levels
This protocol is for assessing the effect of TG100435 on the phosphorylation status of its downstream targets.
Materials:
-
Cancer cell line of interest
-
TG100435
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with TG100435 at various concentrations for a specified time. Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphoprotein signal to the total protein signal.
Potential for Broader Kinase Inhibition: Investigating Off-Target Effects
While TG100435 shows potent activity against its primary targets, a comprehensive understanding of its selectivity is crucial for interpreting experimental results and predicting potential toxicities. Kinase selectivity profiling against a broad panel of kinases is highly recommended to identify potential off-target effects. [4][5][6][7][8]
Investigating Inhibition of Other Key Oncogenic Kinases
Given the importance of other tyrosine kinases in cancer, it is worthwhile to investigate the activity of TG100435 against targets such as:
-
JAK2: The JAK/STAT pathway is a critical signaling cascade in many hematological malignancies. [9][10][11]Constitutive activation of JAK2, often due to the V617F mutation, drives the proliferation of malignant cells. [12]* FLT3: FMS-like tyrosine kinase 3 (FLT3) is frequently mutated in acute myeloid leukemia (AML), leading to constitutive activation and poor prognosis. [13][14][15][16]* RET: Rearranged during transfection (RET) is a receptor tyrosine kinase whose activating mutations or rearrangements are oncogenic drivers in various cancers, including thyroid and non-small cell lung cancer. [17][18][19][20][21] Researchers are encouraged to perform in vitro kinase assays and cell-based studies to determine if TG100435 exhibits inhibitory activity against these and other relevant kinases.
Conclusion and Future Directions
TG100435 is a valuable research tool for investigating the roles of Src family kinases and Abl in cancer biology. Its multi-targeted nature provides a means to probe the effects of simultaneously inhibiting multiple oncogenic signaling pathways. The detailed protocols provided in this guide offer a solid foundation for its preclinical characterization. Future investigations should focus on comprehensive kinase selectivity profiling to fully elucidate its spectrum of activity and potential off-target effects. Understanding the broader inhibitory profile of TG100435 will be essential for its potential translation into more complex in vivo models and, ultimately, for informing the development of next-generation multi-targeted kinase inhibitors.
References
-
Hu, S. X., et al. (2007). Metabolism and pharmacokinetics of a novel Src kinase inhibitor TG100435... and its active N-oxide metabolite TG100855. Drug Metabolism and Disposition, 35(6), 929-936. [Link]
-
Unraveling Tyrosine-Kinase Inhibitor Resistance in NSCLC Cells via Same-cell Measurement of RNA, Protein, and Morphological Responses. (2025). bioRxiv. [Link]
-
Hu, S. X., et al. (2007). Metabolism and pharmacokinetics of a novel Src kinase inhibitor TG100435... and its active N-oxide metabolite TG100855. Drug Metabolism and Disposition, 35(6), 929-936. [Link]
-
Mita, S., et al. (1997). The activation of the JAK2/STAT5 pathway is commonly involved in signaling through the human IL-5 receptor. International Archives of Allergy and Immunology, 114 Suppl 1, 24-27. [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Cui, Y., et al. (2018). Regulation of the JAK2-STAT5 Pathway by Signaling Molecules in the Mammary Gland. International Journal of Molecular Sciences, 19(11), 3359. [Link]
-
BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]
-
Rochman, Y., et al. (2010). Thymic stromal lymphopoietin-mediated STAT5 phosphorylation via kinases JAK1 and JAK2 reveals a key difference from IL-7-induced signaling. Proceedings of the National Academy of Sciences of the United States of America, 107(45), 19455-19460. [Link]
-
Bio-Rad. (n.d.). Flt3 signaling Pathway Map. Retrieved from [Link]
-
Applied Biological Materials Inc. (n.d.). FLT3, a signaling pathway gene. Retrieved from [Link]
-
Takara Bio. (n.d.). Universal Tyrosine Kinase Assay Kit. Retrieved from [Link]
-
Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Peter, B., et al. (2018). The JAK2/STAT5 signaling pathway as a potential therapeutic target in canine mastocytoma. Veterinary and Comparative Oncology, 16(2), 291-299. [Link]
-
Nakao, M. (2014). Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications. Journal of Hematology & Oncology, 7, 2. [Link]
-
Regua, A. T., et al. (2022). RET signaling pathway and RET inhibitors in human cancer. Frontiers in Oncology, 12, 965567. [Link]
-
Regua, A. T., et al. (2022). RET signaling pathway and RET inhibitors in human cancer. Frontiers in Oncology, 12, 965567. [Link]
-
Wang, Y., et al. (2023). The RTK–RAS signaling pathway is enriched in patients with rare acute myeloid leukemia harboring t(16;21)(p11;q22)/FUS::ERG. Cancer Medicine, 12(12), 13419-13429. [Link]
-
Wang, D., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Bioengineering and Biotechnology, 11, 1144242. [Link]
-
Bouscary, D. (2016). Rational for targeting the hedgehog signalling pathway in acute myeloid leukemia with FLT3 mutation. Annals of Translational Medicine, 4(Suppl 1), S2. [Link]
-
Wang, D., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Bioengineering and Biotechnology, 11, 1144242. [Link]
-
Drilon, A., et al. (2023). Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs. Cancers, 15(24), 5899. [Link]
-
Shan, M., et al. (2024). JAK/STAT signaling pathway affects CCR5 expression in human CD4+ T cells. iScience, 27(4), 109403. [Link]
-
Doebele, R. C., et al. (2020). Novel Human-Derived RET Fusion NSCLC Cell Lines Have Heterogeneous Responses to RET Inhibitors and Differential Regulation of Downstream Signaling. JCI Insight, 5(18), e139173. [Link]
-
Takahashi, M. (2021). RET receptor signaling: Function in development, metabolic disease, and cancer. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 97(7), 361-373. [Link]
-
Takara Bio. (n.d.). Reduced off-target effects with CRISPR/Cas9 gesicles. Retrieved from [Link]
-
Naito, Y., et al. (2014). Reduction of Off-Target Effects of Gapmer Antisense Oligonucleotides by Oligonucleotide Extension. Biological and Pharmaceutical Bulletin, 37(3), 337-342. [Link]
-
CRISPR Medicine News. (2025, January 21). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. High-Throughput Screening of Tyrosine Kinase Inhibitor Cardiotoxicity with Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Off-target effects in CRISPR/Cas9 gene editing [frontiersin.org]
- 5. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduced off-target effects with CRISPR/Cas9 gesicles [takarabio.com]
- 7. researchgate.net [researchgate.net]
- 8. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 9. The activation of the JAK2/STAT5 pathway is commonly involved in signaling through the human IL-5 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Thymic stromal lymphopoietin-mediated STAT5 phosphorylation via kinases JAK1 and JAK2 reveals a key difference from IL-7-induced signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The JAK2/STAT5 signaling pathway as a potential therapeutic target in canine mastocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development - Flt3 signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 14. FLT3, a signaling pathway gene [ogt.com]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. Rational for targeting the hedgehog signalling pathway in acute myeloid leukemia with FLT3 mutation - Bouscary - Annals of Translational Medicine [atm.amegroups.org]
- 17. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 19. Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
